dCeMM3: A Molecular Glue Degrader Targeting Cyclin K for Proteasomal Degradation
dCeMM3: A Molecular Glue Degrader Targeting Cyclin K for Proteasomal Degradation
dCeMM3 is a small molecule molecular glue degrader that induces the degradation of Cyclin K. Its mechanism of action involves coopting the ubiquitin-proteasome system to selectively target Cyclin K for destruction. This guide provides an in-depth overview of the core mechanism of dCeMM3, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
dCeMM3 functions by promoting a novel protein-protein interaction between the Cyclin K/CDK12 complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4] Specifically, dCeMM3 facilitates the interaction between CDK12 and DDB1, a component of the CRL4B ligase.[5][6][7] This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[1][5] The cytotoxic effects of dCeMM3 are dependent on the activity of UBE2M, a ubiquitin-conjugating enzyme involved in the neddylation pathway, which is crucial for the activation of Cullin-RING ligases.[1][6]
Caption: dCeMM3 acts as a molecular glue, inducing proximity between the CRL4B E3 ligase and the CDK12-Cyclin K complex.
Quantitative Data
The activity of dCeMM3 has been characterized by its cytotoxic effects and its ability to induce the degradation of Cyclin K.
| Cell Line | Assay Type | Metric | Value | Reference |
| KBM7 (wild-type) | Cytotoxicity | IC50 | Not explicitly stated, but significant cytotoxicity observed from 0.01–100 µM over 3 days | [1] |
| KBM7 (UBE2M mutant) | Cytotoxicity | - | Greatly reduced cytotoxicity compared to wild-type | [1] |
| KBM7 | Protein Degradation | Cyclin K levels | Significantly reduced after 5 hours with 7 µM dCeMM3 | [1] |
| KBM7 | Protein Degradation | Cyclin K, CDK12, CDK13 | Pronounced destabilization of Cyclin K, milder destabilization of CDK12 and CDK13 | [6] |
| HCT116 | Cytotoxicity | EC50 (WT) | 0.6 µM | [6] |
| HCT116 | Cytotoxicity | EC50 (UBE2Mmut) | 10.7 µM | [6] |
Experimental Protocols
Cell Viability Assay
To assess the cytotoxic effects of dCeMM3, a CellTiter-Glo Luminescent Cell Viability Assay is commonly used.
Caption: A typical workflow for determining cell viability after dCeMM3 treatment.
Protocol:
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Cells (e.g., KBM7 or HCT116) are seeded in 384-well plates.[6]
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The cells are treated with a serial dilution of dCeMM3 (e.g., from 0.01 to 100 µM) or with DMSO as a vehicle control.[1][6]
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After incubation, CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.
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Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
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The data is normalized to the DMSO-treated control cells to determine the percentage of viability, and EC50 values are calculated.[6]
Western Blotting for Protein Degradation
To confirm the degradation of Cyclin K, western blotting is performed.
Protocol:
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Cells are treated with dCeMM3 (e.g., 7 µM for 5 hours for KBM7 cells) or DMSO.[1]
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Following treatment, cells are harvested and lysed to extract total protein.
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Protein concentration is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for Cyclin K, CDK12, and a loading control (e.g., β-actin or Vinculin).
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After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Expression Proteomics
To obtain a global view of protein abundance changes upon dCeMM3 treatment, quantitative proteomics using isobaric tagging is employed.
Caption: A generalized workflow for quantitative proteomics analysis of dCeMM3-treated cells.
Protocol:
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Cells are treated with dCeMM3 or DMSO for a specified time.[6]
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Cells are lysed, and proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).
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Peptides from each condition are labeled with different isobaric tags (e.g., TMT or iTRAQ).
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The labeled peptide samples are pooled together.
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The pooled sample is fractionated using techniques like high-pH reversed-phase chromatography.
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Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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The resulting data is processed to identify and quantify the relative abundance of proteins across the different treatment conditions.[8]
Drug Affinity Chromatography
To identify the direct protein targets of dCeMM3, drug affinity chromatography is utilized.
Protocol:
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A derivative of dCeMM3 containing a linker for immobilization (e.g., dCeMM3-NH2) is synthesized.[6]
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The dCeMM3 analog is coupled to sepharose beads.[6]
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Whole-cell lysates are prepared and incubated with the dCeMM3-coupled beads. To control for non-specific binding, a competition experiment can be performed by pre-incubating the lysate with an excess of a soluble competitor.[6]
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After incubation, the beads are washed to remove non-specifically bound proteins.
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The bound proteins are eluted and identified by mass spectrometry or western blotting.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dCeMM3 | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
